molecular formula C10H10N8O2 B11524312 4-[(1H-benzotriazol-1-ylmethyl)amino]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

4-[(1H-benzotriazol-1-ylmethyl)amino]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11524312
M. Wt: 274.24 g/mol
InChI Key: ITGVBRYGLHQTPE-UHFFFAOYSA-N
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Description

4-[(1H-benzotriazol-1-ylmethyl)amino]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound that features a benzotriazole moiety linked to an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both benzotriazole and oxadiazole functionalities endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-benzotriazol-1-ylmethyl)amino]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps, starting with the preparation of the benzotriazole moiety. One common method involves the reaction of benzotriazole with formaldehyde and an amine to form the benzotriazolylmethylamine intermediate . This intermediate is then reacted with an appropriate oxadiazole precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-benzotriazol-1-ylmethyl)amino]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-[(1H-benzotriazol-1-ylmethyl)amino]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, forming stable complexes that inhibit enzymatic activity. Additionally, the oxadiazole ring can interact with biological receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(1H-benzotriazol-1-ylmethyl)amino]-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide lies in its combination of benzotriazole and oxadiazole functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H10N8O2

Molecular Weight

274.24 g/mol

IUPAC Name

4-(benzotriazol-1-ylmethylamino)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C10H10N8O2/c11-9(14-19)8-10(16-20-15-8)12-5-18-7-4-2-1-3-6(7)13-17-18/h1-4,19H,5H2,(H2,11,14)(H,12,16)

InChI Key

ITGVBRYGLHQTPE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CNC3=NON=C3/C(=N/O)/N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=NON=C3C(=NO)N

Origin of Product

United States

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